N'-Hydroxy-1H-benzimidazole-5-carboximidamide
Overview
Description
N'-Hydroxy-1H-benzimidazole-5-carboximidamide is a chemical compound with the molecular formula C_7H_7N_3O_2. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-Hydroxy-1H-benzimidazole-5-carboximidamide typically involves the reaction of 1H-benzimidazole-5-carboximidamide with hydroxylamine under specific conditions. The reaction is usually carried out in an aqueous or alcoholic solvent at elevated temperatures to facilitate the formation of the hydroxylated product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N'-Hydroxy-1H-benzimidazole-5-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been investigated for its antimicrobial properties, showing promise as a potential antimicrobial agent.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: Its derivatives are used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism by which N'-Hydroxy-1H-benzimidazole-5-carboximidamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N'-Hydroxy-1H-benzimidazole-5-carboximidamide is compared with other similar benzimidazole derivatives, such as 1H-benzimidazole-5-carboximidamide and 2-hydroxy-benzimidazole These compounds share structural similarities but may differ in their biological activities and applications
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Properties
IUPAC Name |
N'-hydroxy-3H-benzimidazole-5-carboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-8(12-13)5-1-2-6-7(3-5)11-4-10-6/h1-4,13H,(H2,9,12)(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHZNRZEBBMFNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=NO)N)NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1/C(=N/O)/N)NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656745 | |
Record name | N'-Hydroxy-1H-benzimidazole-6-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939999-63-0 | |
Record name | N'-Hydroxy-1H-benzimidazole-6-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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